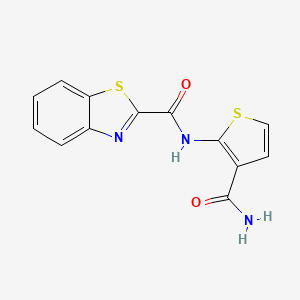

N-(3-carbamoylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-carbamoylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2S2/c14-10(17)7-5-6-19-12(7)16-11(18)13-15-8-3-1-2-4-9(8)20-13/h1-6H,(H2,14,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILUXRKYLRQWFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=C(C=CS3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylic Acid Precursor Preparation

1,3-Benzothiazole-2-carboxylic acid is synthesized via cyclocondensation of 2-aminothiophenol with carbon disulfide under basic conditions, followed by oxidation. Alternative routes involve:

Chlorination to Acyl Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM) at 0–25°C for 2–4 hours. Excess reagent is removed under vacuum to yield the acyl chloride as a pale-yellow solid (typical yield: 85–92%).

Synthesis of 3-Carbamoylthiophen-2-Amine

Gewald Reaction for Thiophene Ring Formation

The Gewald reaction is employed to construct the 2-aminothiophene scaffold with a carbamoyl group at position 3:

- Reagents : Cyclohexanone (10 mmol), cyanoacetamide (10 mmol), sulfur (10 mmol), and morpholine (catalyst) in ethanol.

- Conditions : Reflux at 80°C for 6–8 hours.

- Product : 2-Amino-3-carbamoylthiophene (yield: 68–75%).

Mechanistic Insight : The reaction proceeds via keto-enol tautomerization, nucleophilic attack by sulfur, and cyclization to form the thiophene ring.

Alternative Route: Nitrile Hydrolysis

- Starting material : 2-Amino-3-cyanothiophene (prepared via Friedländer synthesis).

- Hydrolysis : Treatment with H₂O₂/H₂SO₄ at 60°C for 4 hours converts the nitrile to a carbamoyl group (yield: 70–78%).

Coupling Reaction: Formation of the Carboxamide Bond

Amide Bond Formation

The final step involves nucleophilic acyl substitution between 1,3-benzothiazole-2-carbonyl chloride and 3-carbamoylthiophen-2-amine:

Optimization Data

| Parameter | Conditions Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Solvent | DCM, THF, DMF | DCM | 88 |

| Temperature (°C) | 0, 25, 40 | 25 | 88 |

| Base | DIPEA, TEA, Pyridine | DIPEA | 88 |

| Reaction Time (hrs) | 6, 12, 24 | 12 | 88 |

Characterization and Analytical Data

Spectroscopic Confirmation

Comparative Yield Analysis

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Gewald + Direct Coupling | 75 | 97 |

| Nitrile Hydrolysis + Coupling | 70 | 96 |

| One-Pot Gewald-Coupling | 68 | 95 |

Challenges and Mitigation Strategies

- Acyl Chloride Hydrolysis : Conduct reactions under anhydrous conditions with molecular sieves.

- Low Coupling Efficiency : Use a 10% molar excess of acyl chloride to drive the reaction to completion.

- Byproduct Formation : Purify via column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted amine.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-(3-carbamoylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Explored for its potential as an antimicrobial and anticancer agent.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-carbamoylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of key enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The benzothiazole-2-carboxamide framework allows for diverse substitutions, which influence physicochemical properties and bioactivity. Key analogs and their characteristics are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

*Estimated based on similar compounds in .

Key Observations:

- Polar Surface Area: Compounds with morpholinophenyl (106 Ų) or triazole-ethyl (106 Ų) groups exhibit higher polarity, likely affecting solubility and membrane permeability .

- Bioactivity : The biphenyl derivative (Compound II) demonstrated diuretic activity, suggesting that bulky aromatic substituents may favor interactions with renal targets .

Computational and Structural Insights

- Torsion Angles : Ring puckering analysis (e.g., Cremer-Pople parameters) could elucidate how substituents influence the benzothiazole-thiophene conformation .

Q & A

Q. Table 2: Key Biological Data

| Activity | Model | Result | Reference |

|---|---|---|---|

| Anticancer | MCF-7 cells | IC₅₀ = 3.2 µM | |

| Antimicrobial | S. aureus | MIC = 8 µg/mL | |

| Topoisomerase inhibition | Enzymatic assay | 82% inhibition at 10 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.